molecular formula C13H11N7O4S2 B13988159 4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide CAS No. 29817-67-2

4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide

Cat. No.: B13988159
CAS No.: 29817-67-2
M. Wt: 393.4 g/mol
InChI Key: QZSFRVURQJOQBW-UHFFFAOYSA-N
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Description

BENZENESULFONAMIDE,4-[2-(6-AMINO-1,2,3,4-TETRAHYDRO-2,4-DIOXO-5-PYRIMIDINYL)DIAZENYL]-N-2-THIAZOLYL- is a complex organic compound known for its significant applications in medicinal chemistry. This compound is a derivative of benzenesulfonamide, which is widely recognized for its role in the development of various therapeutic agents, particularly as inhibitors of carbonic anhydrase enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZENESULFONAMIDE,4-[2-(6-AMINO-1,2,3,4-TETRAHYDRO-2,4-DIOXO-5-PYRIMIDINYL)DIAZENYL]-N-2-THIAZOLYL- involves multiple steps, starting with the preparation of the benzenesulfonamide core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation and subsequent functionalization steps. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

BENZENESULFONAMIDE,4-[2-(6-AMINO-1,2,3,4-TETRAHYDRO-2,4-DIOXO-5-PYRIMIDINYL)DIAZENYL]-N-2-THIAZOLYL- undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

BENZENESULFONAMIDE,4-[2-(6-AMINO-1,2,3,4-TETRAHYDRO-2,4-DIOXO-5-PYRIMIDINYL)DIAZENYL]-N-2-THIAZOLYL- has numerous applications in scientific research:

Mechanism of Action

The primary mechanism of action for BENZENESULFONAMIDE,4-[2-(6-AMINO-1,2,3,4-TETRAHYDRO-2,4-DIOXO-5-PYRIMIDINYL)DIAZENYL]-N-2-THIAZOLYL- involves the inhibition of carbonic anhydrase enzymes. By binding to the active site of these enzymes, the compound disrupts their normal function, leading to a decrease in cellular pH regulation and inhibition of tumor growth . This mechanism is particularly effective against carbonic anhydrase IX, which is associated with hypoxic tumors .

Properties

CAS No.

29817-67-2

Molecular Formula

C13H11N7O4S2

Molecular Weight

393.4 g/mol

IUPAC Name

4-[(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C13H11N7O4S2/c14-10-9(11(21)17-12(22)16-10)19-18-7-1-3-8(4-2-7)26(23,24)20-13-15-5-6-25-13/h1-6H,(H,15,20)(H4,14,16,17,21,22)

InChI Key

QZSFRVURQJOQBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(NC(=O)NC2=O)N)S(=O)(=O)NC3=NC=CS3

Origin of Product

United States

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